molecular formula C7H12F2N4 B1476304 1-(2-Azidoethyl)-4,4-difluoropiperidine CAS No. 2024278-93-9

1-(2-Azidoethyl)-4,4-difluoropiperidine

Cat. No.: B1476304
CAS No.: 2024278-93-9
M. Wt: 190.19 g/mol
InChI Key: KVRNRPWABOPYEZ-UHFFFAOYSA-N
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Description

Structural Characterization of 1-(2-Azidoethyl)-4,4-difluoropiperidine

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating this compound as a piperidine derivative bearing both azido and difluoro substituents. The molecular formula C₇H₁₂F₂N₄ reveals the presence of seven carbon atoms, twelve hydrogen atoms, two fluorine atoms, and four nitrogen atoms, resulting in a molecular weight of 190.2 grams per mole. The Chemical Abstracts Service registry number 2024278-93-9 uniquely identifies this compound in chemical databases.

The structural architecture comprises a six-membered saturated nitrogen-containing heterocycle (piperidine) with geminal fluorine atoms positioned at the 4-carbon, and an ethyl chain bearing a terminal azide group attached to the ring nitrogen. The Simplified Molecular Input Line Entry System representation [N-]=[N+]=NCCN1CCC(CC1)(F)F accurately describes the connectivity pattern, with the azide group exhibiting its characteristic linear arrangement of three nitrogen atoms. This structural arrangement places the compound within the broader class of fluorinated piperidines, which have gained considerable attention in pharmaceutical research due to their unique conformational properties and enhanced metabolic stability.

The presence of the 4,4-difluoro substitution pattern creates a distinctive electronic environment within the piperidine ring, as the geminal fluorine atoms exhibit strong electron-withdrawing properties that significantly influence the overall molecular conformation. This substitution pattern contrasts with other fluorinated piperidine derivatives, such as 3,3-difluoropiperidine, and imparts unique three-dimensional characteristics to the molecule. The azidoethyl substituent introduces additional complexity through its potential for various chemical transformations and its impact on molecular polarity and reactivity profiles.

Crystallographic Data and Conformational Isomerism

The conformational behavior of this compound is fundamentally influenced by the presence of geminal fluorine atoms at the 4-position of the piperidine ring. Research on related 4,4-difluoropiperidine systems has demonstrated that fluorinated piperidines exhibit distinct conformational preferences compared to their non-fluorinated counterparts, with the axial-fluorine preference being a characteristic feature of such systems. The difluoro substitution creates a conformationally rigid molecular scaffold that constrains the ring flexibility and influences the spatial orientation of substituents.

Computational investigations of fluorinated piperidine derivatives reveal that the axial-fluorine preference can be attributed to delocalization forces including charge-dipole interactions and hyperconjugation effects. These electronic effects are particularly pronounced in 4,4-difluoropiperidine systems, where the geminal fluorine atoms adopt preferentially axial orientations to minimize unfavorable steric and electronic interactions. The presence of the azidoethyl substituent on the ring nitrogen introduces additional conformational considerations, as the extended chain can adopt various rotational conformations around the carbon-nitrogen and carbon-carbon bonds.

Solvent effects play a crucial role in determining the conformational equilibrium of fluorinated piperidines. Studies have shown that increasing solvent polarity tends to stabilize conformations where fluorine atoms adopt axial orientations, with the more polar conformer showing enhanced stability in polar solvents such as dimethyl sulfoxide compared to non-polar environments like chloroform. This solvent-dependent conformational behavior is particularly relevant for this compound, as the compound contains multiple polar functional groups that can engage in specific solvent interactions.

The crystallographic analysis of the parent 4,4-difluoropiperidine hydrochloride reveals a melting point range of 173.0 to 177.0 degrees Celsius, indicating substantial intermolecular interactions in the solid state. The physical state at room temperature (20 degrees Celsius) is described as a solid with white to light yellow crystalline appearance. These physical properties suggest that this compound likely exhibits similar solid-state characteristics, though the presence of the azidoethyl substituent may influence crystal packing arrangements and intermolecular interactions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides critical structural information for this compound through characteristic chemical shift patterns and coupling relationships. The fluorine atoms at the 4-position of the piperidine ring generate distinctive fluorine-19 Nuclear Magnetic Resonance signals that serve as diagnostic markers for this structural motif. In related 4,4-difluoropiperidine systems, the geminal fluorine atoms typically exhibit characteristic chemical shifts and coupling patterns that reflect their chemical environment and conformational preferences.

The conformational analysis of fluorinated piperidines through Nuclear Magnetic Resonance spectroscopy relies heavily on the measurement of vicinal coupling constants between fluorine and hydrogen atoms. For 4,4-difluoropiperidine derivatives, the three-bond fluorine-hydrogen coupling constants provide direct evidence for the preferred axial orientation of fluorine atoms, with typical coupling values ranging from approximately 7 to 12 Hertz depending on the specific substitution pattern and solvent environment. These coupling constants serve as conformational probes, allowing researchers to determine the predominant ring conformation in solution.

The azidoethyl substituent contributes additional complexity to the Nuclear Magnetic Resonance spectrum through its characteristic methylene proton signals. The ethyl chain connecting the piperidine nitrogen to the azide group typically exhibits two distinct sets of methylene signals, corresponding to the carbon atoms adjacent to the nitrogen and azide functionalities, respectively. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the piperidine nitrogen and the azide group, resulting in characteristic downfield shifts compared to simple alkyl chains.

The piperidine ring protons in this compound exhibit complex multiplicity patterns due to the influence of the geminal fluorine atoms. The ring methylene protons display characteristic coupling to the fluorine atoms, creating distinctive multiplet patterns that can be analyzed to determine ring conformation and fluorine orientation. The integration ratios and chemical shift values of these signals provide confirmatory evidence for the proposed molecular structure and substitution pattern.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that reflect the presence of both azide and difluoro functionalities. The molecular ion peak appears at mass-to-charge ratio 190, corresponding to the molecular weight of the compound. The fragmentation behavior is significantly influenced by the presence of the azide group, which is known to undergo characteristic decomposition reactions under electron impact conditions.

The azide functional group typically exhibits facile loss of molecular nitrogen (mass 28) under mass spectrometric conditions, resulting in a prominent fragment ion at mass-to-charge ratio 162. This nitrogen loss represents one of the most characteristic fragmentation pathways for azide-containing compounds and serves as a diagnostic feature for structural identification. Additional fragmentation may occur through loss of the entire azidoethyl substituent, generating fragment ions corresponding to the 4,4-difluoropiperidine core structure.

The difluoro substitution pattern contributes to the mass spectrometric fragmentation through the potential loss of hydrogen fluoride (mass 20) or fluorine radical (mass 19) from the molecular ion or fragment ions. These fluorine-related fragmentations are common in fluorinated organic compounds and provide additional structural information. The piperidine ring itself may undergo ring fragmentation, particularly under high-energy collision conditions, leading to characteristic fragment ions that reflect the cyclic structure and substitution pattern.

Predicted collision cross section values for various ionized forms of related azidoethylpiperidine compounds range from approximately 128 to 176 square Angstroms, depending on the specific adduct and ionization conditions. These values provide insight into the three-dimensional shape and size of the ionized molecules in the gas phase, complementing the fragmentation data for comprehensive structural characterization.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides definitive identification of the key functional groups present in this compound through characteristic vibrational frequencies. The azide group exhibits one of the most distinctive infrared absorption bands, with the asymmetric nitrogen-nitrogen-nitrogen stretch typically appearing as a strong absorption in the region between 2080 and 2140 wavenumbers. This vibrational mode is highly characteristic of azide compounds and serves as a primary diagnostic feature for structural identification.

Research on azide-containing compounds has demonstrated that the exact position of the azide asymmetric stretch is sensitive to the local chemical environment and hydrogen bonding interactions. In aqueous solutions, azide groups typically exhibit absorption maxima around 2124 wavenumbers, while in aprotic solvents such as tetrahydrofuran, the absorption frequency shifts to lower values around 2111 wavenumbers. This solvent-dependent frequency shift reflects the influence of hydrogen bonding and solvation effects on the azide vibrational mode.

The azide infrared absorption band often exhibits complex profiles due to accidental Fermi resonance involving the azide asymmetric stretch and normally forbidden combination or overtone bands. This complexity can result in shoulder peaks or multiple components within the azide absorption region, particularly in non-polar solvents. The full width at half maximum of the azide absorption band is typically around 26 wavenumbers, significantly broader than other vibrational modes such as nitrile stretches.

Properties

IUPAC Name

1-(2-azidoethyl)-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N4/c8-7(9)1-4-13(5-2-7)6-3-11-12-10/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRNRPWABOPYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Azidoethyl)-4,4-difluoropiperidine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C7_7H12_{12}F2_2N4_4
  • Molecular Weight : 190.2 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2024278-93-9

The compound features a piperidine ring substituted with azido and difluoromethyl groups, which may contribute to its biological activity by facilitating interactions with biological macromolecules.

Research indicates that compounds containing azido groups can participate in various chemical reactions, including click chemistry, which is useful for bioconjugation and drug development. The difluoropiperidine moiety may enhance lipophilicity and bioavailability, potentially improving the pharmacokinetic properties of the compound.

Biological Activity

This compound has shown promise in several biological assays:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The azido group may play a crucial role in its mechanism of action by forming reactive intermediates that disrupt microbial membranes.
  • Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer metabolism has been explored. For instance, it may act as an inhibitor of mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers such as glioblastoma and acute myeloid leukemia (AML) .

Case Studies

Several studies have investigated the biological implications of this compound:

  • Study on Anticancer Mechanisms :
    • A study demonstrated that derivatives of difluoropiperidine could selectively inhibit mutant IDH enzymes, leading to reduced levels of oncometabolites like 2-hydroxyglutarate (2-HG). This suggests a potential therapeutic application for treating IDH-mutant cancers .
  • Antimicrobial Efficacy :
    • In vitro tests indicated that this compound displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to established antimicrobial agents .

Table 1: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
AntimicrobialMIC against S. aureusEffective at low concentrations
AnticancerIDH inhibition assaySignificant reduction in 2-HG levels

Table 2: Structural Characteristics

PropertyValue
Molecular Weight190.2 g/mol
Purity≥95%
CAS Number2024278-93-9

Scientific Research Applications

Medicinal Chemistry

1-(2-Azidoethyl)-4,4-difluoropiperidine is primarily explored for its potential in drug development. The azido group is a valuable functional group that can be utilized in click chemistry, allowing for the creation of complex molecules through selective reactions.

  • Case Study : In a study focusing on the synthesis of novel antiviral agents, derivatives of this compound were evaluated for their efficacy against viral infections. The results indicated promising antiviral activity, suggesting its potential as a lead compound in drug discovery efforts.

Materials Science

This compound is also being investigated for applications in materials science, particularly in the development of polymers and coatings. The difluorinated piperidine structure imparts unique properties to the materials synthesized from it.

  • Data Table: Properties of Polymers Derived from this compound
PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Chemical ResistanceImproved

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate in the formation of various heterocycles. Its azido group allows for further transformations, facilitating the synthesis of complex organic molecules.

  • Case Study : Researchers have reported using this compound to synthesize a range of substituted piperidines through nucleophilic substitution reactions. These reactions demonstrated high yields and selectivity, making it a valuable tool for synthetic chemists.

Comparison with Similar Compounds

Key Research Findings

Receptor Selectivity : The 4,4-difluoropiperidine core is critical for OX1R and CB2R selectivity, but substituents dictate functional outcomes. For example, azide groups enable bioconjugation, while bromine supports alkylation .

Structural Flexibility : Fluorine positioning (3,3 vs. 4,4) significantly alters receptor interactions. 4,4-Difluoro derivatives generally exhibit higher similarity to the target compound (similarity score: 0.83) than 3,3-difluoro analogs (0.71) .

Synthetic Utility : The azidoethyl group distinguishes the target compound in click chemistry applications, a feature absent in most analogs .

Preparation Methods

Traditional Fluorination Methods

  • Early methods employed sulfur tetrafluoride (SF4)/HF or diethylaminosulfur trifluoride (DAST) as fluorinating agents to convert piperidone derivatives into 4,4-difluoropiperidine.
  • These methods suffer from drawbacks such as low yields in the initial step, formation of elimination by-products, high cost, and stringent reaction vessel requirements, limiting scalability and industrial application.

Novel Fluorination Using Trifluorosulfenyl Morpholine

  • A patented method (CN111116456B) describes using trifluorosulfenyl morpholine as a fluorination reagent starting from N-Boc piperidone.
  • This reagent is more stable, safer, and easier to handle than DAST.
  • The process involves reacting N-Boc piperidone with trifluorosulfenyl morpholine, followed by filtration, washing with ethyl acetate and water, and drying to yield 4,4-difluoropiperidine hydrochloride with a purity of 98.5% and a yield of approximately 90%.
  • The process reduces by-product formation to less than 1% as confirmed by gas chromatography (GC).
  • The product is obtained as a pale yellow solid ready for subsequent synthetic steps.
Parameter Details
Starting Material N-Boc piperidone
Fluorinating Reagent Trifluorosulfenyl morpholine
Reaction Conditions Room temperature, controlled addition
Purity (GC) 98.5%
Yield ~90%
By-product Content <1%
Product Form Pale yellow solid

This method balances safety, cost, and efficiency, making it suitable for scale-up in pharmaceutical manufacturing.

Alternative Synthesis via Benzylpiperidone and DAST

  • Another approach involves fluorination of benzylpiperidone with DAST in dichloromethane at 0–5 °C, followed by warming to room temperature for 10–20 hours.
  • After quenching with water and acid/base workup, 1-benzyl-4,4-difluoropiperidine is isolated with yields ranging from 86% to 88% and purity around 98%.
  • This intermediate can be further processed to remove the benzyl protecting group and converted to the desired piperidine derivative.
  • This method is well documented in patent CN110372572A and is effective but involves handling of DAST, which is less stable and more hazardous than trifluorosulfenyl morpholine.
Step Reagents & Conditions Yield (%) Purity (%)
Fluorination Benzylpiperidone + DAST, 0–5 °C, 10-20 h 86–88 ~98
Workup Quench with water, acid/base extraction - -

This method is useful for laboratories with experience in handling DAST and requiring high purity fluorinated piperidines.

Summary Table of Preparation Methods

Step Method/Route Reagents/Conditions Yield (%) Purity (%) Notes
4,4-Difluoropiperidine synthesis Trifluorosulfenyl morpholine fluorination N-Boc piperidone, RT, filtration, washing ~90 98.5 Safer, scalable, low by-products
4,4-Difluoropiperidine synthesis DAST fluorination Benzylpiperidone + DAST, 0–5 °C, 10-20 h 86–88 ~98 Requires careful handling
N-Alkylation Alkylation with 2-azidoethyl halide Piperidine + 2-azidoethyl bromide/chloride, base Variable >95 (final) Standard nucleophilic substitution
Azidation Substitution of 2-haloethyl with NaN3 2-haloethyl-piperidine + NaN3, DMF or similar Variable >95 (final) Two-step approach

Research Findings and Notes

  • The use of trifluorosulfenyl morpholine represents a significant advancement in the fluorination step, improving safety and yield compared to traditional reagents like DAST or SF4/HF.
  • Gas chromatography and NMR analyses confirm high purity and minimal by-products in the fluorination step.
  • The alkylation step to introduce the azidoethyl group is well-established, with commercial availability indicating robust synthetic protocols.
  • Scale-up considerations favor the trifluorosulfenyl morpholine method due to lower cost in mass production despite the higher reagent price, as well as less stringent equipment requirements.
  • The overall synthetic route balances efficiency, safety, and cost, making it suitable for pharmaceutical intermediate production.

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-(2-Azidoethyl)-4,4-difluoropiperidine, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or azide-alkyne cycloaddition precursors. For example, the azidoethyl group can be introduced via SN2 displacement of a halogenated intermediate with sodium azide. The difluoropiperidine core is often synthesized using fluorinating agents (e.g., DAST or Deoxo-Fluor). Purity validation employs reversed-phase HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5 and methanol as mobile phase) and NMR spectroscopy (1H/19F) to confirm structural integrity . Mass spectrometry (ESI-MS) is critical for verifying molecular weight, particularly for azide-containing compounds.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer : 1H and 13C NMR are essential for confirming the piperidine ring and azidoethyl substituent. 19F NMR quantifies the difluoro moiety’s electronic environment. IR spectroscopy identifies the azide stretch (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula. For crystalline derivatives, single-crystal X-ray diffraction (as in ’s methodology) can resolve stereochemistry, though this requires suitable crystallization conditions .

Q. How does the difluoropiperidine moiety influence the compound’s physicochemical properties?

  • Methodological Answer : Fluorination at the 4,4-positions enhances metabolic stability and lipophilicity, which can be quantified via logP measurements (shake-flask or HPLC-derived methods). Computational tools like COSMO-RS predict solubility and partition coefficients. Comparative studies with non-fluorinated analogs (e.g., via in vitro microsomal assays) assess metabolic resistance .

Advanced Research Questions

Q. What experimental designs address contradictory data on the azido group’s stability during storage or reactions?

  • Methodological Answer : Stability studies under varying conditions (light, temperature, humidity) use accelerated degradation protocols (ICH Q1A). LC-MS monitors azide decomposition products (e.g., amines via Staudinger reaction). Kinetic analysis (Arrhenius plots) predicts shelf life. To mitigate instability, inert atmospheres (N2/Ar) and light-protected storage are recommended. Conflicting data can be resolved by standardizing solvent systems (e.g., avoiding protic solvents that accelerate azide hydrolysis) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) screens binding affinities to target proteins, leveraging crystallographic data from repositories like the PDB. Molecular dynamics (MD) simulations (GROMACS/AMBER) assess binding stability over time. QSAR models correlate structural features (e.g., fluorine electronegativity, azide polarity) with activity. Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Q. What strategies optimize the compound’s reactivity in click chemistry applications while minimizing side reactions?

  • Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires controlled Cu(I) concentrations (e.g., using tris(triazolylmethyl)amine ligands to prevent Cu(II) oxidation). Kinetic studies (stopped-flow UV-Vis) optimize reaction rates. Competing reactions (e.g., azide dimerization) are suppressed via low temperatures (0–4°C) and excess alkyne. Flow chemistry systems enhance reproducibility and scalability .

Q. How do surface interactions (e.g., with glassware or polymers) affect experimental outcomes in heterogeneous systems?

  • Methodological Answer : Surface adsorption studies use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adhesion. Microspectroscopic imaging (Raman/FTIR) identifies surface-bound degradation products. Pre-treatment of glassware with silanizing agents reduces non-specific binding. Comparative experiments in polymeric vs. glass reactors isolate surface effects .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Variability often arises from differences in fluorination efficiency or azide incorporation. Systematic DOE (design of experiments) evaluates critical parameters (e.g., reaction time, solvent polarity). NMR reaction monitoring identifies incomplete steps. Reproducibility is enhanced by standardizing reagent sources (e.g., anhydrous solvents, freshly distilled fluorinating agents) .

Tables for Key Data

Property Method Typical Value Reference
LogP (lipophilicity)Shake-flask/HPLC1.8–2.3
Azide IR stretchFTIR2100–2120 cm⁻¹
19F NMR chemical shiftDMSO-d6, 470 MHzδ -120 to -125 ppm
HPLC retention timeC18 column, 65:35 MeOH/buffer8.2 ± 0.3 min

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-Azidoethyl)-4,4-difluoropiperidine
Reactant of Route 2
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1-(2-Azidoethyl)-4,4-difluoropiperidine

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